2-Formyl-6-methoxyphenyl 4-chlorobenzoate
Description
2-Formyl-6-methoxyphenyl 4-chlorobenzoate is an aromatic ester derivative characterized by a phenyl ring substituted with a formyl group at position 2 and a methoxy group at position 6, esterified with 4-chlorobenzoic acid. This compound belongs to a broader class of phenyl benzoate derivatives, which are frequently utilized as intermediates in synthesizing bioactive molecules due to their versatile reactivity and structural adaptability . The formyl and methoxy substituents on the phenyl ring likely influence electronic and steric properties, while the 4-chlorobenzoate moiety may enhance stability and enzyme-binding affinity .
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-4-2-3-11(9-17)14(13)20-15(18)10-5-7-12(16)8-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVDDKLPFYHOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxyphenyl 4-chlorobenzoate typically involves the reaction of 2-formyl-6-methoxyphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-Carboxy-6-methoxyphenyl 4-chlorobenzoate.
Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-chlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxyphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methoxy and chlorobenzoate groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
2-Chloro-6-fluorophenyl 4-chlorobenzoate (I)
- Structure : Features chlorine (position 2) and fluorine (position 6) on the phenyl ring.
- Comparison: The halogen substituents in (I) result in a molecular structure with bond lengths and angles similar to 2,6-dichlorophenyl 4-chlorobenzoate (II), indicating minimal steric distortion despite substituent differences.
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate
- Structure : Bromine at position 2 and formyl at position 4 on the phenyl ring; benzoate has chlorine at position 2.
- Comparison : The positional isomerism of the formyl (4 vs. 2) and chloro (2 vs. 4 on benzoate) groups significantly alters electronic distribution. The bromine atom increases molecular weight (369.59 g/mol) and density (1.561 g/cm³), whereas the target compound’s lack of bromine may reduce steric hindrance, favoring different crystal packing or solubility .
Functional Group Variations: Benzoate vs. Sulfonate Esters
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate
- Structure : Sulfonate ester with iodine at position 2.
- The iodine atom (atomic radius ~1.33 Å) introduces steric bulk and polarizability, contrasting with the smaller formyl group in the target compound. This difference may influence binding kinetics in biological systems .
Isosorbide di-(4-chlorobenzoate)
- Structure : Diester with two 4-chlorobenzoate groups.
- Comparison: Docking studies show that 4-chlorobenzoate esters bind selectively to human butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), with the chloro group enhancing hydrophobic interactions. The monoester structure of 2-Formyl-6-methoxyphenyl 4-chlorobenzoate may exhibit weaker binding due to reduced multivalency but could retain affinity for similar enzymatic pockets .
4-Chlorobenzoate in CBL Catalysis
- Kinetic Data: Enzymatic studies of 4-chlorobenzoate-CoA ligase (CBL) reveal a kcat of 12 s<sup>−1</sup> for 4-chlorobenzoate activation, with rate-limiting steps involving product release.
Table 1: Key Properties of this compound and Analogs
Biological Activity
2-Formyl-6-methoxyphenyl 4-chlorobenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a formyl group, a methoxy group, and a chlorobenzoate moiety, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, particularly its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHClO
- Molecular Weight : 303.73 g/mol
The presence of the formyl group (–CHO) is significant for its reactivity, while the methoxy group (–OCH) enhances lipophilicity, potentially improving cellular uptake.
The biological activity of this compound is thought to arise from its interaction with various molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites in proteins, modulating their function. The methoxy group may facilitate membrane permeability, enhancing the compound's bioavailability. Additionally, the chlorobenzoate moiety can participate in biochemical pathways that influence cellular responses.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluating various halogenated compounds found that chlorinated derivatives showed significant activity against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics. The minimum inhibitory concentration (MIC) values for some chlorinated compounds were as low as 1.56 µg/mL, indicating potent antibacterial effects .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Chlorinated derivative | A. baumannii | 1.56 |
| Non-chlorinated derivative | E. coli | >50 |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research involving various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, treatment with this compound resulted in a significant reduction in colony formation in soft agar assays, indicating its potential as an anticancer agent .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study focused on the synthesis and testing of several derivatives of this compound against A. baumannii. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts . -
Anticancer Mechanisms :
Another study assessed the anticancer effects of this compound on human lung cancer cells. The results showed that treatment led to reduced tumor growth and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
